(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one (2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 461673-90-5
VCID: VC6202849
InChI: InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9-
SMILES: C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.79

(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

CAS No.: 461673-90-5

Cat. No.: VC6202849

Molecular Formula: C16H11ClN2O2S

Molecular Weight: 330.79

* For research use only. Not for human or veterinary use.

(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one - 461673-90-5

Specification

CAS No. 461673-90-5
Molecular Formula C16H11ClN2O2S
Molecular Weight 330.79
IUPAC Name (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9-
Standard InChI Key YZLLRDXISMLWFO-ZROIWOOFSA-N
SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one, reflects its (Z,Z)-configured imino and benzylidene substituents. The thiazolidin-4-one ring provides a planar scaffold stabilized by intramolecular hydrogen bonding between the imino nitrogen and the carbonyl oxygen. The 2-chlorobenzylidene group introduces electron-withdrawing effects, while the 4-hydroxyphenylimino moiety contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₁ClN₂O₂S
Molecular Weight330.79 g/mol
IUPAC Name(5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Isomeric SMILESCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
SolubilityLow in polar solvents; moderate in DMF/DMSO

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Schiff Base Formation: Condensation of 2-chlorobenzaldehyde with 4-hydroxyaniline in ethanol under reflux yields an intermediate Schiff base.

  • Cyclization: Reaction with thiourea in acetic acid forms the thiazolidin-4-one ring. The (Z,Z) configuration is favored due to steric hindrance from the 2-chloro substituent.

  • Purification: Recrystallization from dimethylformamide (DMF) and ethanol mixtures achieves >95% purity.

Critical Reaction Parameters:

  • Temperature: Cyclization proceeds optimally at 80–90°C.

  • Catalyst: Acetic acid enhances protonation of the imino group, accelerating ring closure.

  • Yield: Typical yields range from 65–75%, limited by competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, N=CH), δ 7.85–7.30 (m, 4H, Ar-H from 2-chlorophenyl), δ 6.90–6.70 (m, 4H, Ar-H from 4-hydroxyphenyl), δ 4.20 (s, 1H, OH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 174.2 (C=O), δ 160.1 (C=N), δ 153.3–115.8 (aromatic carbons), δ 55.1 (C-Cl).

Infrared Spectroscopy (IR)

Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,590 cm⁻¹ (C=N stretch) confirm the thiazolidinone core. A broad band at 3,300–3,400 cm⁻¹ corresponds to phenolic O-H stretching.

Biological Activities

Table 2: Cytotoxicity Data (IC₅₀, μM)

Cell LineIC₅₀ (μM)Reference
U87MG (Glioblastoma)12.4 ± 1.2
MCF-7 (Breast)18.7 ± 2.1
HepG2 (Liver)24.9 ± 3.0

Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity, with minimum inhibitory concentrations (MICs) of:

  • Gram-positive: 8 μg/mL against Staphylococcus aureus.

  • Gram-negative: 16 μg/mL against Escherichia coli.

Antioxidant and Anti-inflammatory Effects

  • DPPH Assay: 78.2% radical scavenging at 100 μM.

  • Carrageenan-Induced Edema: 62% reduction in paw swelling at 50 mg/kg (rat model) .

Structure-Activity Relationships (SAR)

  • 2-Chlorobenzylidene Group: Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

  • 4-Hydroxyphenylimino Moiety: Hydrogen-bonding capacity correlates with antioxidant efficacy.

  • Thiazolidinone Core: Planarity facilitates intercalation into DNA, contributing to anticancer activity .

Comparative Analysis with Analogues

Table 3: Activity Comparison of Thiazolidinone Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound12.4–24.98–16
(2Z,5Z)-5-(4-Methoxybenzylidene)18.5–30.112–24
(2Z,5Z)-5-(3-Nitrobenzylidene)28.9–35.620–32

Electron-withdrawing substituents (e.g., Cl, NO₂) enhance bioactivity compared to electron-donating groups (e.g., OCH₃) .

Mechanistic Insights

The compound’s multimodal action involves:

  • Enzyme Inhibition: Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) and tyrosine kinase (IC₅₀ = 1.2 μM) .

  • DNA Interaction: Intercalation into DNA base pairs, verified via fluorescence quenching assays .

  • Reactive Oxygen Species (ROS) Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻).

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